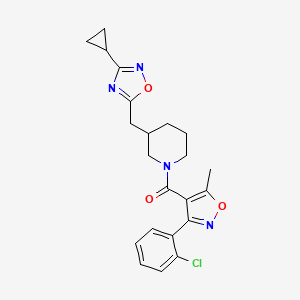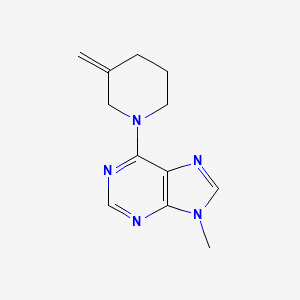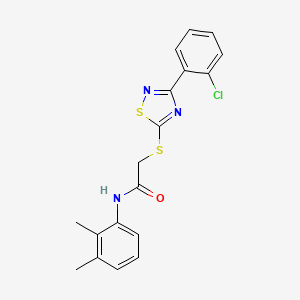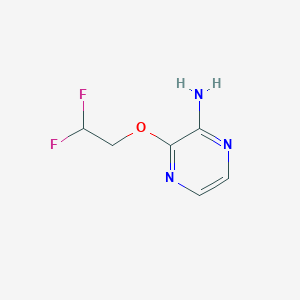
(3-(2-Chlorphenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologische Magnetresonanz
Diese Verbindung ist unter den biologisch relevanten kleinen Molekülen in der Biological Magnetic Resonance Bank aufgeführt . Sie könnte in Studien verwendet werden, die die Magnetresonanztomographie (MRT) oder die Kernmagnetresonanz (NMR)-Spektroskopie betreffen. Diese Techniken werden in der Strukturbiologie und der medizinischen Chemie häufig für die Untersuchung von Molekülstrukturen und -dynamiken eingesetzt.
Arzneimittelforschung
Die Struktur dieser Verbindung deutet auf mögliche Anwendungen in der Arzneimittelforschung hin . Sie enthält mehrere funktionelle Gruppen und Strukturmotive, die in pharmazeutischen Verbindungen häufig vorkommen. So ist beispielsweise der Piperidinring ein häufiges Merkmal vieler Medikamente, und das Vorhandensein einer Chlorphenylgruppe könnte auf eine mögliche Aktivität gegen bestimmte Arten von Krankheiten hindeuten.
Inhibitoren für Monoacylglycerol-Lipase (MAGL)
Diese Verbindung ist ein Derivat des Piperazins und wurde als potenzieller Inhibitor für Monoacylglycerol-Lipase (MAGL) identifiziert . MAGL ist ein Enzym, das eine entscheidende Rolle bei der Hydrolyse des Endocannabinoids 2-Arachidonoylglycerol (2-AG) spielt, und Inhibitoren dieses Enzyms haben potenzielle therapeutische Anwendungen bei einer Vielzahl von Erkrankungen, darunter neuroinflammatorische Erkrankungen, Krebs und Schmerzen.
Neuropharmakologie
Aufgrund ihrer potenziellen Rolle als MAGL-Inhibitor könnte diese Verbindung Anwendungen in der Neuropharmakologie haben . Durch die Modulation der 2-AG-Spiegel im Gehirn könnte sie verschiedene neurologische Prozesse beeinflussen und möglicherweise zur Behandlung von Erkrankungen wie Angstzuständen, Depressionen und neurodegenerativen Erkrankungen eingesetzt werden.
Entzündungshemmende Mittel
Die Hemmung von MAGL führt zu erhöhten 2-AG-Spiegeln, die entzündungshemmende Eigenschaften besitzen. Daher könnte diese Verbindung möglicherweise bei der Entwicklung neuer entzündungshemmender Mittel eingesetzt werden .
Krebsforschung
MAGL wurde in die Pathogenese von Krebs, insbesondere in aggressive Krebsformen, verwickelt. Inhibitoren von MAGL, wie diese Verbindung, könnten daher potenzielle Anwendungen in der Krebsforschung und -behandlung haben .
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-13-19(20(25-29-13)16-6-2-3-7-17(16)23)22(28)27-10-4-5-14(12-27)11-18-24-21(26-30-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPUBXUIRIVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)


![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)
![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)
![2-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516188.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)

![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)
![3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2516198.png)
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)
![2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516200.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516201.png)

